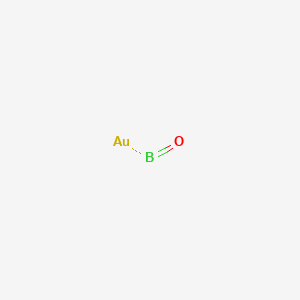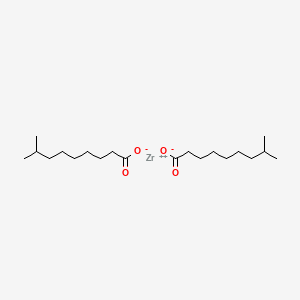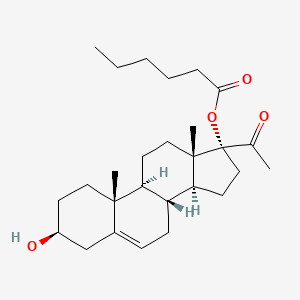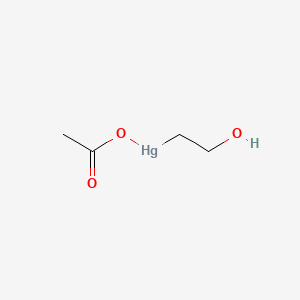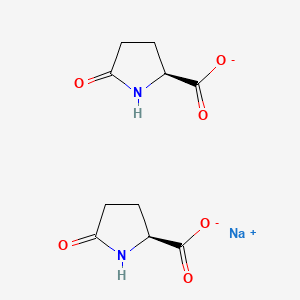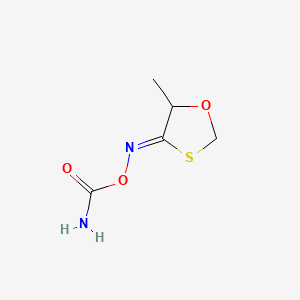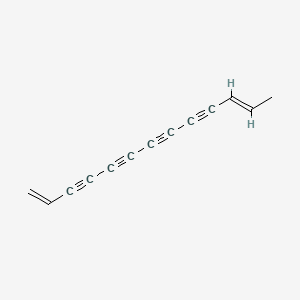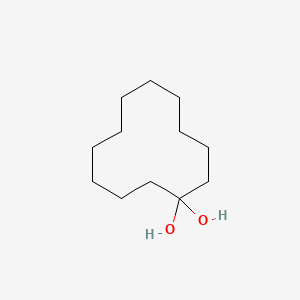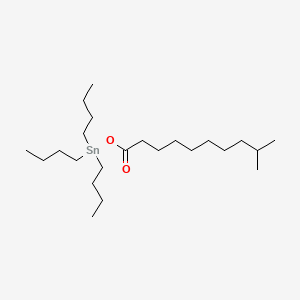
Tributyl(isoundecanoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(isoundecanoyloxy)stannane is an organotin compound characterized by the presence of tin bonded to organic groups. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to act as radical reducing agents .
Preparation Methods
The synthesis of tributyl(isoundecanoyloxy)stannane typically involves the reaction of tributyltin hydride with isoundecanoic acid. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tributyl(isoundecanoyloxy)stannane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, such as the reduction of halides and selenides.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Deoxygenation Reactions: It is used in the Barton-McCombie deoxygenation reaction to remove oxygen atoms from organic molecules.
Common reagents used in these reactions include lithium aluminium hydride, polymethylhydrosiloxane, and various Grignard reagents . The major products formed from these reactions depend on the specific substrates and conditions used but often include deoxygenated or reduced organic compounds .
Scientific Research Applications
Tributyl(isoundecanoyloxy)stannane has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules due to its ability to facilitate radical reactions.
Biological Studies: Organotin compounds, including this compound, are studied for their biological activity and potential use in medicinal chemistry.
Industrial Applications: It is used in the production of polymers and other industrial chemicals due to its reactivity and ability to modify organic substrates.
Mechanism of Action
The mechanism of action of tributyl(isoundecanoyloxy)stannane involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of reduced products . The molecular targets and pathways involved include the interaction with sulfur-containing compounds and the facilitation of radical cyclization reactions .
Comparison with Similar Compounds
Tributyl(isoundecanoyloxy)stannane can be compared with other organotin compounds such as:
Tributyltin Hydride: Known for its use in radical reduction reactions but has higher toxicity.
Triphenyltin Hydride: Similar in reactivity but less commonly used due to its higher cost.
Dibutyltin Oxide: Used in polymer production but less reactive in radical reactions.
This compound is unique due to its specific ester functional group, which can influence its reactivity and applications in organic synthesis .
Properties
CAS No. |
93893-98-2 |
|---|---|
Molecular Formula |
C23H48O2Sn |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
tributylstannyl 9-methyldecanoate |
InChI |
InChI=1S/C11H22O2.3C4H9.Sn/c1-10(2)8-6-4-3-5-7-9-11(12)13;3*1-3-4-2;/h10H,3-9H2,1-2H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
SCYFAAJUMQPMHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


